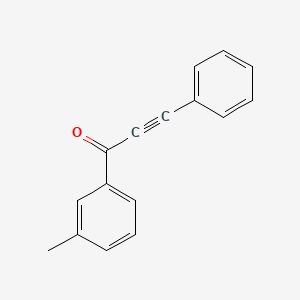

3-Phenyl-1-(m-tolyl)prop-2-yn-1-one

Description

Overview of Alkynyl Ketone Chemical Space in Modern Organic Synthesis

Alkynyl ketones, or ynones, are highly versatile building blocks in the field of modern organic synthesis. numberanalytics.comnumberanalytics.com Their conjugated system allows them to participate in a wide array of chemical transformations, including cycloadditions, nucleophilic additions, and various rearrangement reactions. numberanalytics.comuib.no The dual electrophilic nature of ynones, with reactive sites at both the carbonyl carbon and the alkyne carbons, is a key feature of their chemistry. numberanalytics.com This allows for the construction of a diverse range of molecular architectures, from complex heterocyclic systems to natural products. numberanalytics.comnumberanalytics.com

The reactivity of ynones can be finely tuned by altering the substituents attached to the alkyne and ketone moieties, providing chemists with a powerful tool for targeted synthesis. numberanalytics.com Their utility is demonstrated in their application in the total synthesis of complex molecules and in the preparation of medicinally relevant compounds. numberanalytics.com

Structural Context and Advanced Nomenclature of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one

The compound this compound belongs to the family of diarylpropynones. Its structure features a phenyl group attached to one end of the propynone backbone and a meta-tolyl group at the other.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3-Phenyl-1-(3-methylphenyl)prop-2-yn-1-one |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Canonical SMILES | CC1=CC=CC(=C1)C(=O)C#CC2=CC=CC=C2 |

| InChI Key | HZTQMHOPSAEKFO-UHFFFAOYSA-N |

Data sourced from PubChem CID 605962 nih.gov

The nomenclature "this compound" precisely describes its structure. "Prop-2-yn-1-one" indicates a three-carbon chain with a ketone at position 1 and a carbon-carbon triple bond at position 2. The "3-Phenyl" and "1-(m-tolyl)" specify the substituents on this backbone. The 'm-tolyl' substituent indicates a methyl group at the meta position of the benzene (B151609) ring attached to the carbonyl carbon.

Research Significance and Broad Applicability of Alkynyl Ketones as Versatile Synthetic Building Blocks

The significance of alkynyl ketones in organic synthesis stems from their ability to serve as precursors to a wide variety of molecular structures. numberanalytics.com Their electrophilic nature makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a range of nucleophiles. uib.no Furthermore, they are valuable partners in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, leading to the formation of diverse carbocyclic and heterocyclic frameworks. numberanalytics.comuib.no

The synthetic utility of ynones is highlighted by their use in the construction of:

Heterocycles: Including pyridines, furans, pyrroles, and quinolines through cyclization reactions. numberanalytics.com

Complex Natural Products: Serving as key intermediates in the total synthesis of alkaloids and terpenes. numberanalytics.com

Functional Materials: Their rigid, conjugated structures are of interest in materials science. thieme-connect.com

Recent research has also focused on developing new catalytic methods to enhance the reactivity and selectivity of transformations involving ynones, further expanding their synthetic potential. thieme-connect.comrsc.org

Historical Development and Key Milestones in Propargyl Ketone Research

The study of alkynyl ketones, including propargyl ketones, has a history spanning over a century. thieme-connect.com Early research focused on their basic synthesis and reactivity. A significant milestone was the development of methods for their preparation, such as the oxidation of propargyl alcohols and the acylation of metal acetylides. uib.no

The latter half of the 20th century and the beginning of the 21st century saw a surge in interest in ynone chemistry, driven by the advent of modern catalytic methods. thieme-connect.com The development of transition-metal-catalyzed reactions, particularly those involving palladium and copper, has revolutionized the synthesis and application of these compounds. uib.no These advancements have enabled more efficient and selective transformations, solidifying the role of alkynyl ketones as indispensable tools in the synthetic chemist's arsenal. thieme-connect.com More recently, research has explored the use of hypervalent iodine reagents for the synthesis of α,β-alkynyl ketones, offering a metal-free alternative. oup.com

Structure

3D Structure

Properties

CAS No. |

53692-58-3 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

1-(3-methylphenyl)-3-phenylprop-2-yn-1-one |

InChI |

InChI=1S/C16H12O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3 |

InChI Key |

UIRBYIHSKCOUIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3 Phenyl 1 M Tolyl Prop 2 Yn 1 One

Nucleophilic Additions to the Carbonyl and Alkyne Moieties

The conjugated system of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one allows for nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-alkynyl carbon (1,4-conjugate addition). The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition to the carbonyl group, leading to the formation of tertiary propargylic alcohols. For instance, the enantioselective addition of alkynes to aldehydes, a reaction that can be conceptually reversed to consider the reduction of the ketone, yields the corresponding propargylic alcohol, 3-Phenyl-1-(m-tolyl)prop-2-yn-1-ol. pnas.org In one study, this alcohol was synthesized with a 75% yield and a 93% enantiomeric excess. pnas.org

Soft nucleophiles, such as amines, thiols, or cuprates, generally favor 1,4-conjugate addition to the alkyne. An example of this reactivity is the domino reaction of related 1-(2-alkoxyaryl)-3-alkylprop-2-yn-1-ones with sodium sulfide (B99878). This reaction proceeds via a nucleophilic attack of the sulfide on the alkyne, followed by cyclization to yield thiochromen-4-ones. Similarly, reactions with aniline (B41778) derivatives can lead to 1,4-addition followed by intramolecular cyclization. royalsocietypublishing.org

Furthermore, the alkyne moiety can undergo multicomponent reactions. A metal-free, three-component reaction involving a related compound, 3-phenyl-1-(p-tolyl)prop-2-yn-1-one, with sodium benzenesulfinate (B1229208) and iodine, results in the formation of a highly functionalized tetrasubstituted vinyl ketone. acs.org This iodosulfonylation reaction proceeds via the addition of the sulfinate nucleophile and the iodine electrophile across the triple bond. acs.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| m-Tolualdehyde & Phenylacetylene (B144264) | Diethylzinc/Ti(Oi-Pr)₄ | 3-Phenyl-1-(m-tolyl)prop-2-yn-1-ol | 75% | pnas.org |

| 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one | Sodium benzenesulfinate / I₂ | (E)-3-Iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one | 83% | acs.org |

Intramolecular and Intermolecular Cyclization Reactions of Alkynyl Ketones

The structure of alkynyl ketones like this compound makes them ideal substrates for a variety of cyclization reactions, leading to the synthesis of diverse carbocyclic and heterocyclic frameworks.

Palladium catalysis offers a powerful method for the carbocyclization of alkynyl ketones that possess an appropriately positioned aryl or vinyl group. For substrates such as o-alkynylaryl ketones, a palladium-catalyzed reaction can proceed through a C-H functionalization strategy. nih.gov The proposed mechanism involves the generation of a palladium enolate intermediate, which then undergoes an intramolecular carbopalladation across the carbon-carbon triple bond. nih.gov This is followed by protodepalladation to regenerate the catalyst and yield the cyclized product, typically an alkylidene indanone. nih.gov Optimization of these reactions often involves screening various palladium catalysts and ligands, with combinations like Pd(OAc)₂ and dppf (1,1′-bis(diphenylphosphino)ferrocene) proving effective. nih.gov

Radical cyclizations provide an alternative pathway for the transformation of alkynyl ketones. These reactions are typically initiated by a radical initiator, such as tert-butyl peroxide (TBPB), which can trigger a cascade of bond-forming events. For example, a general method for the domino radical cyclization of 1,6-enynes involves reacting the substrate with an ether in the presence of TBPB and a base like cesium carbonate. rsc.org This process generates an alkyl radical from the ether, which adds to the alkyne, initiating a cyclization cascade to produce complex polycyclic molecules. rsc.org While not specifically documented for this compound, this methodology is applicable to the broader class of enyne compounds.

Cascade and domino reactions are highly efficient processes that allow for the construction of complex molecules from simple precursors in a single operation. Alkynyl ketones are excellent substrates for such transformations.

One example is the copper-catalyzed intramolecular annulation of conjugated enynones, which can be used to synthesize substituted 1H-indenes. acs.org Another strategy involves the reaction of 1-(2-iodophenyl)-3-phenylprop-2-yn-1-one with sodium azide (B81097) in the presence of a copper catalyst, which triggers a cascade reaction to form triazole-fused indole (B1671886) derivatives. researchgate.net

Acid-promoted cascade cyclizations are also prevalent. Propargylic alcohols, which can be readily prepared from alkynyl ketones like this compound, can undergo electrophilic cyclization when treated with strong acids like sulfuric acid. acs.org For instance, 3-(2-cyanophenyl)propargylic alcohols cyclize to form spiro[indene-1,1′-isoindolin]-3′-ones in good to excellent yields. acs.org

Table 2: Examples of Cyclization Reactions

| Substrate Type | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1-(2-(Phenylethynyl)phenyl)ethanone | Pd(OAc)₂ / dppf | (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one | 70% | nih.gov |

| 3-(2-Cyanophenyl)propargylic alcohol | H₂SO₄ | Spiro[indene-1,1′-isoindolin]-3′-one | 95% | acs.org |

| 1-(2-Iodophenyl)-3-phenylprop-2-yn-1-one | CuI / NaN₃ | Triazolo benzisoxazole derivative | N/A | researchgate.net |

Rearrangement Reactions

Derivatives of this compound, particularly the corresponding allylic alcohols, can undergo synthetically useful rearrangement reactions.

A notable rearrangement is the palladium-catalyzed 1,3-alkynyl migration in α,α-disubstituted allylic alcohols. nih.gov This reaction transforms a tertiary allylic alcohol, which can be formed by the allylation of an alkynyl ketone, into a β-alkynyl ketone. The process allows for the transposition of the alkyne and carbonyl functionalities. This type of rearrangement is a powerful tool for accessing different isomers and functional group patterns from a common precursor. nih.gov A related transformation is the tandem 1,3-acyloxy migration, which has been observed in propargyl acetates derived from alkynyl ketones under gold and copper catalysis. cas.cn

Click Chemistry Applications Utilizing the Alkyne Moiety

The terminal alkyne group in this compound is a versatile functional group for "click" chemistry, a set of powerful, reliable, and selective reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. The reaction is known for its high yields, mild reaction conditions, and high regioselectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov The process is often insensitive to air and pH changes between 4 and 12 in a water and tert-butanol (B103910) solvent mixture, offering a significant advantage over the uncatalyzed Huisgen cycloaddition which requires higher temperatures and often results in a mixture of regioisomers. beilstein-journals.orgnih.gov

The general mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Various copper catalysts can be employed, with copper(I) bromide often showing high efficacy. beilstein-journals.org The reaction can be carried out in a variety of solvents, including mixtures of t-BuOH and water. nih.gov The use of ultrasound irradiation in conjunction with an ionic liquid medium like [Et3NH][OAc] has also been reported to afford excellent yields under mild conditions. rsc.org

Table 1: Examples of CuAAC Reactions for Triazole Synthesis

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Yield (%) | Reference |

| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides | Phenyl azides | CuSO₄·5H₂O, Sodium ascorbate | tBuOH/H₂O (1:1) | N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides | Not specified | nih.gov |

| (prop-2-yn-1-yloxy)benzenes | 2-azido-N-phenylacetamide | Not specified | [Et₃NH][OAc] | 1,4-disubstituted-1,2,3-triazoles | Excellent | rsc.org |

| 1-phenyl-3-[2-(prop-2-yn-1-yloxy)phenyl substituted]-1H-pyrazole-4-carbaldehyade | Aryl azides | Sodium ascorbate, Copper sulphate | Not specified | 1,2,3-triazole derivatives | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Formal [n+m] Cycloaddition Reactions

Alkynyl ketones, including this compound, can participate in various formal [n+m] cycloaddition reactions to construct diverse carbocyclic and heterocyclic frameworks. These reactions often proceed through stepwise mechanisms involving nucleophilic addition followed by intramolecular cyclization.

For instance, the reaction of alkynyl ketones with N-tosylimines can lead to the formation of highly functionalized pyrrolidines or azetidines, depending on the catalyst used. nih.govacs.org When catalyzed by Bu₃P in toluene, a [3+2] cycloaddition occurs to yield pyrrolidines. nih.govacs.org In contrast, using DMAP as a catalyst in CH₂Cl₂ promotes a [2+2] cycloaddition, resulting in the formation of azetidines. acs.org

Formation of Alkynyl Imines from Alkynyl Ketones

Alkynyl ketones readily react with primary amines to form the corresponding alkynyl imines. masterorganicchemistry.com This condensation reaction typically involves the addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The resulting alkynyl imines are versatile intermediates in organic synthesis. For example, (Z)-3-(2-Bromophenyl)-1-phenyl-N-(m-tolyl)prop-2-yn-1-imine has been synthesized and characterized. nih.govacs.org

These imines can undergo further transformations. For instance, they can be used in the synthesis of 3-amino-2-pyridones. nih.govacs.org

Table 2: Synthesis of Alkynyl Imines from Alkynyl Ketones

| Alkynyl Ketone | Amine | Product | Yield (%) | Reference |

| (Z)-3-(2-Bromophenyl)-1-phenylprop-2-yn-1-one | m-toluidine | (Z)-3-(2-Bromophenyl)-1-phenyl-N-(m-tolyl)prop-2-yn-1-imine | 73 (two steps) | nih.gov |

| This compound | N-(3-Methylbenzyl)amine | N-(3-Methylbenzyl)-3-phenyl-1-(m-tolyl)prop-2-yn-1-amine | 63 | sci-hub.se |

This table is interactive. Click on the headers to sort the data.

Functionalization of Aromatic Rings within the Compound Structure

The two aromatic rings in this compound, the phenyl ring and the m-tolyl ring, can undergo various functionalization reactions. These reactions allow for the introduction of new substituents, which can modulate the electronic and steric properties of the molecule.

For example, functionalization at the 3-position of a phenyl ring in similar structures has been achieved with nitro (NO₂) and cyano (CN) groups, leading to retention of biological activity in certain contexts. nih.gov

Furthermore, the tolyl group can be modified. For instance, a three-component reaction involving 3-phenyl-1-(p-tolyl)prop-2-yn-1-one, iodine, and sodium sulfinates has been used to synthesize functionalized tetrasubstituted alkenes. acs.org In this reaction, the tolyl group remains intact while the alkyne and ketone moieties are transformed.

Mechanistic Investigations of Reactions Involving 3 Phenyl 1 M Tolyl Prop 2 Yn 1 One

Elucidation of Reaction Mechanisms via Intermediate Isolation and Characterization

A key strategy in deciphering reaction pathways is the isolation and characterization of transient intermediates. For ynones, which are precursors to various heterocyclic and carbocyclic systems, understanding these intermediates is crucial.

In reactions involving analogs like 3-phenyl-1-(p-tolyl)prop-2-yn-1-one, mechanistic pathways are often explored through carefully designed experiments. For instance, in a base-promoted [4+2] annulation reaction with benzofuran-2(3H)-one to form α-pyrones, several experiments were conducted to probe the mechanism. researchgate.net These included temperature-controlled experiments, attempts at radical inhibition using TEMPO, and substrate-designed intermediate trapping experiments. researchgate.net

A plausible mechanism for the three-component reaction of the closely related 3-phenyl-1-(p-tolyl)prop-2-yn-1-one with iodine and sodium benzenesulfinate (B1229208) has been proposed. This reaction yields a functionalized tetrasubstituted vinyl ketone, (E)-3-Iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one. acs.org The proposed pathway involves the initial formation of benzenesulfonyl iodide from the reaction between sodium benzenesulfinate and iodine. Subsequently, the benzenesulfonyl iodide undergoes a regioselective addition across the alkyne of the ynone. This leads to the formation of a key vinyl carbocation intermediate, which is then attacked by an iodide anion to produce the final tetrasubstituted alkene. acs.org The isolation and spectroscopic characterization of the final product, including ¹H NMR, ¹³C NMR, IR, and HRMS, provide evidence for the proposed structure and, by extension, the mechanistic pathway. acs.org

Similarly, copper-catalyzed intramolecular annulation reactions of conjugated enynones have been investigated through mechanistic studies, which can include the isolation of proposed intermediates to validate the reaction pathway. acs.org

Kinetic Studies and Detailed Reaction Rate Analysis

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, providing data on reaction rates, activation energies, and the influence of catalysts and reaction conditions.

While specific kinetic data for reactions of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one are not extensively documented in the reviewed literature, the principles of such investigations can be drawn from studies on related propargyl systems. For example, in the reaction of propargyl alcohols with ruthenium complexes, kinetic analysis revealed a primary deuterium (B1214612) isotope effect (kH/kD ≈ 11). acs.org This large value indicates that the C-H bond cleavage is the rate-determining step of the reaction. Such isotope effect studies are a powerful tool for elucidating the transition state of a reaction. acs.org

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely applicable to alkynes, kinetic studies have been instrumental. They have shown that the reaction is significantly accelerated by the copper(I) catalyst, by a factor of up to 10⁷ compared to the uncatalyzed Huisgen cycloaddition. beilstein-journals.org The rate of these reactions is also influenced by the choice of ligands on the copper catalyst and the presence of a base. beilstein-journals.org For example, the addition of carboxylate bases can substantially accelerate the reaction. beilstein-journals.org

The following table illustrates typical data obtained from kinetic experiments on related systems.

| Reactant System | Catalyst/Conditions | Observation | Kinetic Implication |

| Propargyl alcohol + Ruthenium complex | CD₂Cl₂ | Primary deuterium isotope effect (kH/kD) ≈ 11 acs.org | C-H bond cleavage is the rate-determining step. acs.org |

| Benzyl azide (B81097) + Phenylacetylene (B144264) | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | 96% yield in 40 minutes at room temperature. beilstein-journals.org | High catalytic efficiency. |

| Benzyl azide + Phenylacetylene | Copper(I) acetate (B1210297) + Triphenylphosphine | Full conversion within one hour at room temperature. beilstein-journals.org | Base and ligand accelerate the reaction. |

These examples highlight the methodologies used to analyze reaction kinetics, which are directly applicable to investigations involving this compound to determine rate laws and understand the roles of various species in the reaction mechanism.

Analysis of Regiochemical and Stereochemical Outcomes in Transformations

The regiochemistry and stereochemistry of reactions involving unsymmetrical alkynes like this compound are critical aspects of mechanistic studies. The substitution pattern on the product molecule reveals the preferred orientation of bond formation.

In the three-component reaction of 3-phenyl-1-(p-tolyl)prop-2-yn-1-one, iodine, and sodium sulfinate, a high degree of regio- and stereoselectivity is observed. acs.org The reaction exclusively yields the (E)-isomer of the tetrasubstituted alkene. This outcome is attributed to a trans-addition of the sulfonyl iodide across the alkyne bond, a common pathway for such electrophilic additions. The regioselectivity, with the sulfonyl group adding to the carbon adjacent to the carbonyl and the iodine adding to the carbon bearing the phenyl group, is dictated by the electronic effects of the substituents on the alkyne. acs.org

The table below summarizes the observed selectivity in a reaction of a ynone analog.

| Reaction | Substrate | Reagents | Product | Selectivity |

| Iodosulfonylation | 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one | I₂, Sodium benzenesulfinate | (E)-3-Iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one acs.org | High (E)-stereoselectivity and regioselectivity. acs.org |

Furthermore, in cycloaddition reactions, the silyl (B83357) group in alkynylsilanes can direct regio- and stereoselectivity due to electronic and steric factors. nih.gov Similarly, the substituents on this compound—the phenyl group, the m-tolyl ketone group, and the carbonyl itself—play a crucial role in directing the outcome of cycloadditions and other transformations. For instance, in gold-catalyzed cycloisomerizations of related propargyl alcohols, the reaction can be directed to form different products, demonstrating the fine control that can be exerted over regioselectivity. acs.org

Mechanistic studies employing techniques such as deuterium labeling can also be used to trace the pathways of atoms and unravel the origins of the observed regiochemistry. rsc.org

Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 3 Phenyl 1 M Tolyl Prop 2 Yn 1 One and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the molecular skeleton and connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the m-tolyl and phenyl rings.

The protons of the m-tolyl group are chemically non-equivalent and typically appear as a set of multiplets in the aromatic region of the spectrum, generally between δ 7.3 and 8.1 ppm. The methyl group attached to the tolyl ring gives rise to a characteristic singlet peak further upfield, usually around δ 2.4 ppm. The five protons of the terminal phenyl group also produce signals in the aromatic region, typically observed as multiplets between δ 7.4 and 7.7 ppm. sci-hub.sersc.org The specific chemical shifts and coupling patterns are crucial for confirming the meta-substitution pattern of the tolyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| m-Tolyl-H | 7.95 - 8.05 | Multiplet |

| m-Tolyl-H | 7.35 - 7.45 | Multiplet |

| Phenyl-H | 7.60 - 7.70 | Multiplet |

| Phenyl-H | 7.40 - 7.50 | Multiplet |

| Methyl (-CH₃) | ~2.42 | Singlet |

Note: Predicted values are based on data from analogous compounds and established substituent effects. rsc.orgacs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for complete structural assignment when used in conjunction with ¹H NMR data.

The most downfield signal in the spectrum corresponds to the carbonyl carbon (C=O), which is expected to resonate at approximately δ 178 ppm. rsc.org The two sp-hybridized carbons of the alkyne moiety (C≡C) are found in the range of δ 85–95 ppm. acs.orgresearchgate.net The carbon atom of the phenyl-substituted alkyne (Ph-C≡) typically appears at a slightly different shift than the carbonyl-conjugated alkyne carbon (≡C-C=O). The aromatic carbons of the tolyl and phenyl rings produce a series of signals between δ 120 and 139 ppm. The quaternary carbon of the tolyl ring to which the methyl group is attached is also found in this region. The methyl carbon (-CH₃) gives a characteristic signal in the upfield region, typically around δ 21 ppm. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~178.5 |

| Aromatic C (quaternary) | 138.3 - 137.0 |

| Aromatic CH | 134.7 - 127.0 |

| Alkyne (C≡C) | 93.0 - 86.5 |

| Aromatic C (quaternary, phenyl) | ~120.0 |

| Methyl (-CH₃) | ~21.3 |

Note: Predicted values are based on data from analogous compounds and established substituent effects. rsc.orgacs.org

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on the m-tolyl ring and on the phenyl ring, helping to trace the connectivity within these aromatic systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal (~δ 2.4) to the methyl carbon signal (~δ 21), and each aromatic proton signal to its corresponding aromatic carbon signal. This technique is invaluable for assigning the carbons in the crowded aromatic region of the ¹³C NMR spectrum. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com It is crucial for piecing together the different fragments of the molecule. For this compound, key HMBC correlations would include:

Correlations from the protons on the m-tolyl ring to the carbonyl carbon (C=O), confirming the ketone's position.

Correlations from the protons on the phenyl ring to the two alkyne carbons, establishing the phenylacetylene (B144264) moiety.

A correlation from the methyl protons to the adjacent quaternary and ortho carbons on the tolyl ring, confirming the position of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For this compound, the IR spectrum is dominated by two highly diagnostic absorption bands.

The most prominent feature is the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to conjugation with the alkyne, this band is expected to appear at a lower wavenumber than a simple alkyl ketone, typically in the range of 1640–1660 cm⁻¹ .

The second key feature is the stretching vibration of the carbon-carbon triple bond (C≡C). This absorption is typically of medium to weak intensity and is expected in the range of 2200–2230 cm⁻¹ . The presence of these two distinct peaks provides strong evidence for the ynone (alkynyl ketone) structure. Additional bands corresponding to aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H stretching (aromatic C-H just above 3000 cm⁻¹, alkyl C-H just below 3000 cm⁻¹) would also be present. acs.orgcas.cn

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1640 - 1660 | Strong |

| Alkyne (C≡C) | Stretch | 2200 - 2230 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Methyl C-H | Stretch | 2850 - 2970 | Medium |

Note: Values are based on typical ranges for conjugated ynones. acs.orgcas.cn

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for analyzing volatile compounds like this compound. The molecular formula of the compound is C₁₆H₁₂O, giving it a molecular weight of 220.26 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 220. The fragmentation pattern under electron ionization (EI) would provide further structural confirmation. Key fragmentation pathways for α,β-alkynyl ketones typically involve cleavage of the bonds adjacent to the carbonyl group. Expected characteristic fragments for this compound include:

[M - CO]⁺•: Loss of a neutral carbon monoxide molecule, resulting in a fragment at m/z 192.

[CH₃C₆H₄CO]⁺: Formation of the m-tolyl acylium ion, a prominent peak at m/z 119.

[C₆H₅C₂]⁺: Formation of the phenylethynyl cation at m/z 101.

[C₇H₇]⁺: The tropylium (B1234903) ion, a common fragment from tolyl groups, at m/z 91.

[C₆H₅]⁺: The phenyl cation at m/z 77.

The observation of these specific fragments in the mass spectrum provides a molecular fingerprint that confirms the identity and structure of this compound. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Phenyl-1-(m-tolyl)prop-2-yn-1-ol |

| 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one |

| (Z)-3-(2-Bromophenyl)-N-phenyl-1-(m-tolyl)prop-2-yn-1-imine |

| 3-phenyl-1-(m-tolyl)prop-2-en-1-one |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound and its reaction products. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the calculation of a compound's molecular formula, a fundamental piece of data in its structural elucidation. nih.gov

In the analysis of ynone compounds, HRMS is frequently used to confirm the identity of newly synthesized molecules. nih.govroyalsocietypublishing.org For instance, in a study involving the synthesis of functionalized tetrasubstituted vinyl ketones from 3-phenyl-1-(p-tolyl)prop-2-yn-1-one, HRMS was used to confirm the elemental composition of the product, (E)-3-iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one. acs.org The experimentally determined m/z value for the protonated molecule [M+H]⁺ was 489.0016, which was in excellent agreement with the calculated value of 489.0016 for the molecular formula C₂₂H₁₈IO₃S. acs.org

Similarly, in the synthesis of (S)-3-Phenyl-1-(m-tolyl)-N-tosylprop-2-yn-1-amine, a derivative of the title compound, HRMS was employed to verify its composition. wiley-vch.de This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. The data obtained from HRMS, often in conjunction with other spectroscopic techniques like NMR, provides unequivocal evidence for the structure of the target molecule. mdpi.comarabjchem.org

Table 1: Representative HRMS Data for Ynone Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| (E)-3-Iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one | C₂₂H₁₈IO₃S | 489.0016 | 489.0016 | acs.org |

| (Z)-3-Chloro-1-cyclohexyl-3-phenylprop-2-en-1-one | C₁₅H₁₈ClO | 249.1046 | 249.1039 | acs.org |

| (Z)-1-Chloro-1-phenyloct-1-en-3-one | C₁₄H₁₈ClO | 237.1046 | 237.1040 | acs.org |

| (Z)-4-(1-Chloro-3-oxobut-1-en-1-yl)benzonitrile | C₁₁H₉ClNO | 206.0373 | 206.0366 | acs.org |

This table is for illustrative purposes and showcases the application of HRMS to similar ynone structures.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental to the practical application of this compound in organic synthesis, enabling both the monitoring of reaction progress and the isolation of pure products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively for monitoring the progress of reactions involving this compound. ualberta.casigmaaldrich.comyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively assess the consumption of the starting material and the formation of the product. ualberta.caresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). sigmaaldrich.com

In a typical TLC analysis, a spot of the reaction mixture is applied to the baseline of the plate. umich.edu The plate is then placed in a developing chamber containing a suitable eluent. As the eluent moves up the plate by capillary action, the components of the mixture are separated based on their polarity. ualberta.ca Less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ) value, while more polar compounds have a stronger interaction with the stationary phase and move shorter distances. libretexts.org The separated spots can be visualized under UV light, especially for UV-active compounds like ynones. acs.org

The progress of a reaction can be monitored by observing the disappearance of the spot corresponding to the starting ynone and the appearance of a new spot corresponding to the product. acs.orgualberta.ca For example, in the synthesis of tetrasubstituted vinyl ketones, TLC was used to monitor the consumption of 3-phenyl-1-(p-tolyl)prop-2-yn-1-one. acs.org The choice of eluent system, often a mixture of hexanes and ethyl acetate (B1210297), is crucial for achieving good separation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

When reactions involving this compound lead to the formation of chiral products, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the primary method for determining the enantiomeric excess (ee) of the product mixture. researchgate.netacs.org Chiral HPLC separates enantiomers by exploiting their differential interactions with the chiral environment of the CSP. nih.gov

The determination of enantiomeric excess is crucial in asymmetric synthesis. acs.org For instance, in the enantioselective addition of nucleophiles to ynones, chiral HPLC is used to quantify the ratio of the two enantiomers produced. acs.orgunavarra.es The enantiomers will have different retention times on the chiral column, and the area under each peak in the chromatogram is proportional to the amount of that enantiomer present. doi.org

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of the enantiomers. nih.gov Common CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. nih.gov For example, in the determination of the enantiomeric excess of (S)-3-Phenyl-1-(m-tolyl)-N-tosylprop-2-yn-1-amine, a Chiralcel OD-H column was used with a hexane:i-PrOH mobile phase. wiley-vch.de

Column Chromatography for Product Isolation

Column chromatography is the most widely used technique for the purification of reaction products derived from this compound on a preparative scale. nih.govconicet.gov.ar This technique operates on the same principles as TLC but on a larger scale, allowing for the separation of milligram to gram quantities of material. rsc.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to elute the different components at different rates. mdpi.com

The choice of eluent is often guided by prior TLC analysis. A solvent system that gives a good separation of spots on a TLC plate is likely to be effective for column chromatography. nih.gov For the purification of ynone-derived products, mixtures of petroleum ether and ethyl acetate are commonly used as the eluent. nih.govresearchgate.netthieme-connect.de For example, in the synthesis of a furan-3(2H)-imine derivative from a tolyl-substituted ynone, the product was purified by column chromatography using a hexane-EtOAc mixture. royalsocietypublishing.org Similarly, the product of a reaction involving 3-phenyl-1-(p-tolyl)prop-2-yn-1-one was purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate as the eluent. acs.org

Table 2: Typical Column Chromatography Conditions for Ynone Derivatives

| Product Type | Stationary Phase | Eluent System (v/v) | Reference |

| Tetrasubstituted Vinyl Ketone | Silica Gel | Petroleum Ether/Ethyl Acetate (15:1) | acs.org |

| Indenone Derivative | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) | nih.gov |

| Pyrone Derivative | Silica Gel | Petroleum Ether/Ethyl Acetate (50:1) | researchgate.net |

| Fused Tricyclic Quinazoline | Silica Gel | Ethyl Acetate/Petroleum Ether | mdpi.com |

| 5-Azaisocoumarin | Silica Gel | Ethyl Acetate/n-Hexane (1:1) | nih.gov |

This table provides examples of chromatographic conditions used for the purification of various products derived from ynones.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a derivative of this compound can be obtained as a single crystal, X-ray diffraction analysis can provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com

This technique is particularly valuable for confirming the absolute configuration of chiral molecules. acs.org For instance, the absolute configuration of a chiral Michael adduct derived from an ynone was unequivocally determined as (R) by X-ray crystallography. acs.org Similarly, the structure of 3,5-diphenyl-1,2-selenazole, synthesized from a diphenylpropynone (B1199339) derivative, was confirmed by single-crystal X-ray diffraction analysis. sci-hub.se

The process involves irradiating a single crystal with a beam of X-rays and analyzing the diffraction pattern produced. The resulting data is used to construct an electron density map, from which the positions of the individual atoms can be determined. bohrium.com While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is considered the "gold standard" in chemical analysis. nih.gov

Computational Chemistry Studies on 3 Phenyl 1 M Tolyl Prop 2 Yn 1 One and Its Reaction Pathways

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of reactions involving alkynyl ketones. whiterose.ac.uk These studies provide a detailed picture of the electronic and structural changes that occur throughout a reaction, helping to rationalize experimental observations.

In the context of reactions involving 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one and similar ynone structures, DFT calculations have been employed to explore various reaction pathways. For instance, in the gold(I)-catalyzed formation of 3-vinyl indole (B1671886) species using ynones, DFT was used to unravel the mechanisms of both indole vinylation and the formation of bisindole byproducts. whiterose.ac.uk The calculations revealed that the ynone structure hinders the further addition of indole to the product, a crucial insight for optimizing reaction conditions. whiterose.ac.uk

Furthermore, DFT has been applied to understand the regiocontrol in reactions such as the C-C bond formation leading to a major ketone product. By analyzing the energies of different possible transition states, researchers can predict and explain why one regioisomer is formed preferentially over another.

In a study on the base-catalyzed intramolecular hydroamidation of propargylic ureas, DFT calculations suggested that a base-mediated isomerization to an allenamide intermediate is the most plausible reaction pathway for the formation of imidazol-2-ones. researchgate.net This theoretical finding was in good agreement with the experimental outcomes. researchgate.netresearchgate.net Similarly, DFT has been used to study the thermal 1,3-dipolar cycloaddition reactions between alkynyl metal(0) Fischer carbene complexes and dithiole-thione derivatives, providing insights into the regioselectivity and concerted nature of these reactions. researchgate.net

The application of DFT extends to understanding the speciation of catalysts in the presence of ynones. For example, in gold(I)-catalyzed reactions, DFT and NMR spectroscopy were used to identify a substituent-dependent effect of the ynone on the catalyst speciation, leading to the characterization of a gold(I)-pyrylium complex. whiterose.ac.uk

Computational Modeling of Transition States and Energy Barriers

A key aspect of computational chemistry is the ability to model the transition states of chemical reactions and calculate their associated energy barriers. This information is fundamental to understanding reaction kinetics and predicting the feasibility of a particular transformation.

For reactions involving alkynyl ketones, computational modeling provides valuable data on the energetics of different reaction pathways. For example, in a study on the rhodium-catalyzed reactions of α-diazo ketones with tethered alkynes, computational analysis was crucial in understanding the complex mechanistic landscape. The initially formed rhodium carbenoid can undergo various transformations, and the preferred pathway is dictated by factors including the electronics of the carbenoid center and the conformation of the molecule. mdpi.com

In the context of alkyne dimerization, DFT calculations have been used to elucidate the mechanism of palladium-catalyzed head-to-tail dimerization. The calculations predicted a plausible first step involving the insertion of a palladium complex into an acetylenic C-H bond, followed by coordination of an acceptor alkyne and subsequent hydropalladation and reductive elimination, with low calculated activation barriers for the key steps. nih.gov

DFT has also been instrumental in benchmarking methodologies for predicting the viability of reactions like the successive ring expansion (SuRE). whiterose.ac.uk By comparing different levels of theory, a reliable and efficient method can be established for modeling such reactions, aiding in the development of new synthetic strategies. whiterose.ac.uk

Theoretical Prediction of Regio- and Stereoselectivity in Chemical Transformations

The ability to predict the outcome of a chemical reaction, particularly its regio- and stereoselectivity, is a significant achievement of computational chemistry. For reactions involving this compound and other alkynyl ketones, theoretical predictions have proven to be highly valuable.

In the hydrosilylation of propargylic alcohols, for instance, the regioselectivity is a critical issue. DFT studies can help to rationalize why the silyl (B83357) group adds preferentially to the α or β position relative to the hydroxyl group. rsc.org Experimental studies on related systems have shown that the regioselectivity can be influenced by the electronic nature of substituents on the aromatic rings, with a correlation observed between the Hammett σ-value and the product ratio. rsc.org

The stereoselectivity of reactions can also be explained and predicted using computational models. The Felkin-Anh model, a well-established concept in stereochemistry, can be supported and refined by computational analysis. nih.gov For example, in the reaction of conformationally biased ketones with nucleophiles, the observed diastereoselectivity can be rationalized by considering the relative energies of different transition state conformers. nih.gov DFT calculations can provide the necessary energetic data to support these models.

In the context of asymmetric catalysis, computational studies can shed light on the origins of enantioselectivity. For instance, in the Michael reaction of a methyl alkynyl ketone catalyzed by a diphenylprolinol silyl ether, the high diastereoselectivity was explained by considering the stable conformation of the reactants, where the bulky triisopropylsilyl (TIPS) group dictates the approach of the nucleophile. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Alkynyl Ketone Systems

The three-dimensional structure and dynamic behavior of molecules play a crucial role in their reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational preferences and dynamic properties of molecules like this compound.

Alkynyl ketones are conformationally flexible molecules, and their reactivity can be influenced by the preferred orientation of the functional groups. nih.govresearchgate.net Computational analysis, often using methods like B3LYP/6-31G*, can be used to determine the lowest energy conformers of these molecules. nih.gov For example, in the case of α-phenyl-substituted ketones, computational analysis has shown a preference for a conformer where the phenyl group is oriented in a specific way, which is consistent with X-ray crystal structures of many related compounds. nih.gov

While obtaining a crystal structure of this compound itself might be challenging if it exists as an oil at room temperature, computational methods provide a powerful alternative for understanding its conformational preferences. nih.gov

Molecular dynamics simulations can provide further insights into the dynamic behavior of alkynyl ketone systems. These simulations can model the movement of atoms over time, offering a more realistic picture of the molecule's behavior in solution. For instance, MD simulations have been used in conjunction with DFT to study the interaction of organic molecules with surfaces, such as in corrosion inhibition studies. srce.hrbohrium.com While not directly focused on this compound, these studies demonstrate the potential of MD simulations to understand the interactions of complex organic molecules in various environments.

Advanced Synthetic Applications and Derivatives of 3 Phenyl 1 M Tolyl Prop 2 Yn 1 One

Construction of Complex Polycyclic and Spiro Systems

The structural features of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one also lend themselves to the construction of more intricate molecular frameworks, including polycyclic and spirocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science.

The synthesis of β-carbolinones, a class of polycyclic alkaloids, can be achieved using derivatives of this compound. For example, (Z)-3-(2-Bromophenyl)-N-phenyl-1-(m-tolyl)prop-2-yn-1-imine, readily prepared from the parent ketone, can undergo intramolecular cyclization to furnish the core β-carbolinone structure. nih.gov This demonstrates the utility of the m-tolylpropynone scaffold in accessing complex, fused heterocyclic systems.

A notable application of this compound is in the synthesis of spiro-pyrrolopyridazines. In a multi-step sequence, the ketone is first reacted with 1-ethynylcyclohexylamine (B1580611) to form the enaminone intermediate, 3-((1-ethynylcyclohexyl)amino)-1-phenyl-3-(m-tolyl)prop-2-en-1-one. This intermediate is a key precursor that, after further functionalization and cyclization steps, leads to the formation of the spiro-pyrrolopyridazine core. metu.edu.tr

Table 2 summarizes examples of complex polycyclic and spiro systems derived from or related to this compound.

| System Type | Specific Example/Intermediate | Synthetic Application | Reference |

| Polycyclic | (Z)-3-(2-Bromophenyl)-N-phenyl-1-(m-tolyl)prop-2-yn-1-imine | Synthesis of β-carbolinones | nih.gov |

| Spiro | 3-((1-Ethynylcyclohexyl)amino)-1-phenyl-3-(m-tolyl)prop-2-en-1-one | Intermediate for spiro-pyrrolopyridazines | metu.edu.tr |

Development of Chiral Alkynyl Ketone Derivatives and Their Role in Asymmetric Synthesis

The development of chiral derivatives from prochiral ketones like this compound is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds with specific biological activities or material properties.

The asymmetric reduction of this compound to its corresponding alcohol, 3-Phenyl-1-(m-tolyl)prop-2-yn-1-ol, has been achieved with high enantioselectivity. Using a chiral ligand system involving 1,1'-bi-2-naphthol (B31242) (BINOL) and hexamethylphosphoramide (B148902) (HMPA), the chiral alcohol was obtained in 75% yield and with a 93% enantiomeric excess (ee). pnas.orgnih.gov This chiral propargyl alcohol is a valuable building block for the synthesis of more complex chiral molecules.

Furthermore, the synthesis of related chiral derivatives, such as (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-ol via Ru-catalyzed asymmetric addition of arylboronic acids to aldehydes, highlights the broader potential of these systems in asymmetric catalysis. mdpi.com While not a direct derivative of the target ketone, it showcases the creation of chiral centers in similar structural motifs.

The synthesis of acetate (B1210297) derivatives, such as 1-Phenyl-3-(m-tolyl)prop-2-yn-1-yl Acetate, provides another avenue for functionalization and further stereoselective transformations. cas.cn The field of asymmetric synthesis continually explores new chiral ligands and catalysts to improve the enantioselectivity of reactions involving alkynyl ketones and their derivatives, underscoring the importance of these compounds as synthetic intermediates. nih.govtdl.org

Table 3 provides details on chiral derivatives and related compounds in the context of asymmetric synthesis.

| Compound Name | Synthetic Method | Key Findings | Reference |

| 3-Phenyl-1-(m-tolyl)prop-2-yn-1-ol | Asymmetric reduction using BINOL/HMPA | 75% yield, 93% ee | pnas.orgnih.gov |

| (E)-3-Phenyl-1-(p-tolyl)prop-2-en-1-ol | Ru-catalyzed asymmetric addition | Synthesis of a related chiral enol | mdpi.com |

| 1-Phenyl-3-(m-tolyl)prop-2-yn-1-yl Acetate | Acetylation of the corresponding alcohol | Functionalized derivative | cas.cn |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one?

The compound is typically synthesized via Friedel-Crafts acylation using propiolic acid derivatives. For example, 3-phenylpropiolic acid reacts with m-tolyl precursors under acidic conditions to yield the target compound. The reaction may involve thionyl chloride (SOCl₂) to generate acyl chlorides, followed by coupling with alkynes in tetrahydrofuran (THF) . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields (e.g., ~69% yield reported for similar structures) .

Q. How is this compound characterized structurally?

Characterization relies on NMR (¹H and ¹³C) for confirming substituent connectivity and purity. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond angles and packing motifs. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, with R-factors < 0.06 indicating high precision .

Advanced Research Questions

Q. What reaction pathways enable the cyclization of this compound in gold-catalyzed systems?

The alkyne moiety undergoes gold-catalyzed cyclization to form indole-fused tricyclic structures. For example, N-propargyl indole derivatives react via dual activation of the alkyne and carbonyl groups, with NaH as a base. Reaction monitoring via TLC and HRMS confirms intermediate formation, while temperature control (e.g., 25–80°C) prevents side reactions .

Q. How do hydrogen-bonding patterns influence the crystal packing of derivatives of this compound?

Graph-set analysis (Etter’s formalism) reveals directional C=O···H–C interactions in crystalline phases. For example, enone derivatives exhibit R₂²(8) motifs, stabilizing layered arrangements. SHELXPRO aids in modeling these interactions, particularly for high-resolution (<1.0 Å) or twinned datasets .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives in medicinal chemistry?

Derivatives are screened for tubulin polymerization inhibition (anticancer activity) via fluorescence-based assays. For amyloid-β targeting, metal-associated binding is assessed using fluorescence quenching and circular dichroism. Modular electrosynthesis enables rapid generation of analogs for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.